N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating conditions like glaucoma and epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of human carbonic anhydrase, blocking its activity. This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another potent human carbonic anhydrase inhibitor.
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: Known for their antiallergic activity.
4-benzhydrylpiperazin-1-yl carbonyl chloride: Used in the synthesis of various piperazine derivatives.
Uniqueness
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide stands out due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its unique combination of a benzhydrylpiperazine moiety and a sulfonamide group makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O2S/c1-23-14-16-26(17-15-23)34(32,33)29-28(2,3)22-30-18-20-31(21-19-30)27(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-17,27,29H,18-22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZQVQRKSNVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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